molecular formula C20H19N5O2S B2652051 N-(2-METHOXY-5-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358825-63-4

N-(2-METHOXY-5-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2652051
CAS No.: 1358825-63-4
M. Wt: 393.47
InChI Key: KMNXIBWHOSRZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-5-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a triazoloquinoxaline core, a sulfanyl linker, and a substituted phenyl group. The triazoloquinoxaline scaffold is known for its planar aromaticity, which facilitates interactions with biological targets via π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-12-8-9-17(27-3)15(10-12)21-18(26)11-28-20-19-24-23-13(2)25(19)16-7-5-4-6-14(16)22-20/h4-10H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXIBWHOSRZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy and methyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the sulfanylacetamide moiety: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of quinoxaline, including those similar to N-(2-methoxy-5-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, exhibit significant antitumor properties. For instance, compounds containing the quinoxaline nucleus have been synthesized and shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .

Antiviral Properties

Compounds related to this structure have also been investigated for their antiviral efficacy. Specifically, certain derivatives have shown protective effects against viral infections such as Tobacco Mosaic Virus (TMV). The effective concentration (EC50) values reported indicate that these compounds could serve as lead structures for developing antiviral drugs .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies suggest that modifications in the quinoxaline structure can enhance antibacterial activity, making it a candidate for treating infections caused by resistant strains .

Synthesis and Derivation

The synthesis of N-(2-methoxy-5-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves several steps:

  • Formation of Quinoxaline Derivatives : Initial reactions typically involve the condensation of appropriate precursors to form the quinoxaline core.
  • Introduction of Functional Groups : Subsequent reactions introduce the methoxy and methyl groups at specific positions on the phenyl ring.
  • Final Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.

The synthetic routes are crucial as they determine the yield and purity of the final product, which are critical for biological evaluations .

Case Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several quinoxaline derivatives and tested their effects on human cancer cell lines. The study found that one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior potency .

Case Study 2: Antiviral Activity Against TMV

Another study focused on evaluating the antiviral properties of synthesized quinoxaline derivatives against TMV. The results showed that specific modifications led to enhanced antiviral activity compared to controls. The compound's mechanism was attributed to its ability to inhibit viral replication at low concentrations .

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific biological target. Generally, triazoloquinoxaline derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

A structurally related compound, N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (, referred to as Compound A), shares the acetamide backbone and sulfanyl linker but diverges in critical regions:

  • Core Heterocycle: The target compound employs a fused triazoloquinoxaline system, while Compound A uses a simpler 4H-1,2,4-triazole ring.
  • Substituents :
    • Phenyl Group : The target has a 5-methyl group, whereas Compound A features a 5-acetamido group, enhancing hydrophilicity.
    • Triazole Substituents : Compound A includes a 4-ethyl and 5-(3-pyridinyl) group, introducing basicity and steric bulk absent in the target compound.

Physicochemical Properties

Hypothetical data based on structural features (experimental values require further validation):

Parameter Target Compound Compound A
Molecular Weight ~438.5 g/mol ~468.5 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.9 (lower due to pyridinyl/acetamido)
Hydrogen Bond Donors 2 (NH acetamide) 3 (NH acetamide + pyridine N)
Hydrogen Bond Acceptors 7 9
Solubility (aq., predicted) Low (methyl group dominance) Moderate (pyridine/acetamido polarity)

Biological Activity

N-(2-Methoxy-5-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole and quinoxaline moiety, which are known for their diverse biological activities. The molecular formula is C22H20N4O2SC_{22}H_{20}N_4O_2S, and it features both hydrophobic and hydrophilic components that may influence its interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that compounds featuring the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines : In a study examining the efficacy of related compounds, derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline showed IC50 values ranging from 365 nM to 3527 nM against melanoma (A375) and breast cancer (MCF-7) cell lines. The lead compound in this series displayed remarkable potency compared to standard treatments .
CompoundCell LineIC50 (nM)
EAPB02303A3753
Compound 16aA3753158
Compound 17aMCF-7365

The mechanisms underlying the cytotoxic effects of these compounds include:

  • DNA Intercalation : The triazoloquinoxaline derivatives may act as intercalators within DNA strands, disrupting replication and transcription processes, which is critical for cancer cell proliferation .
  • Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA unwinding during replication. This inhibition leads to increased apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to their anticancer properties, these compounds have shown promise in anti-inflammatory applications:

  • Inhibition of Cytokine Production : Certain derivatives have been reported to significantly inhibit the production of pro-inflammatory cytokines in vitro. For example, a related compound demonstrated an anti-inflammatory activity index of 53.41%, suggesting its potential utility in treating inflammatory conditions .

Case Studies

  • Study on A375 Melanoma Cells : A derivative from the Imiqualines family was tested for its cytotoxic effects on A375 melanoma cells. The results indicated a strong correlation between structural modifications and enhanced biological activity.
  • MCF-7 Breast Cancer Study : Compounds were evaluated for their ability to induce apoptosis in MCF-7 cells. The study highlighted that specific substitutions on the quinoxaline ring improved binding affinity and cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with chloroacetyl derivatives in the presence of a base like triethylamine. For example, chloroacetyl chloride is added dropwise to a mixture of the thiol precursor and triethylamine in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF . Modifications to the arylacetamide moiety (e.g., methoxy/methyl groups) require careful selection of starting amines and protecting groups .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent integration and regiochemistry of the triazoloquinoxaline core .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, especially for sulfanyl-acetamide linkages .

Q. What solvent systems are optimal for recrystallization?

  • Ethanol-DMF mixtures (3:1 v/v) are widely used due to their polarity gradient, which promotes slow crystallization and reduces co-precipitation of impurities . For sulfur-containing analogs, toluene-DMSO mixtures may enhance solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for scaled synthesis?

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, stoichiometry) using statistical models like factorial design improves reproducibility. For example, maintaining a 1:1.2 molar ratio of thiol to chloroacetyl chloride minimizes side-product formation .
  • Flow Chemistry: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., chloroacetyl chloride addition), reducing decomposition risks .

Q. What strategies resolve contradictions in biological activity data?

  • Comparative SAR Analysis: Evaluate analogs with substituted phenyl (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) or triazole modifications. For instance, 2-methoxy groups enhance anti-exudative activity in rat models, while methyl groups on the quinoxaline core reduce cytotoxicity .
  • Bioassay Standardization: Use consistent models (e.g., formalin-induced edema for anti-inflammatory studies) and control for batch-to-batch compound purity variations .

Q. How do triazoloquinoxaline core modifications affect target selectivity?

  • Electron-Withdrawing Groups (EWGs): Methoxy or methylsulfonyl substituents increase electron density at the sulfanyl-acetamide linkage, enhancing hydrogen bonding with kinase ATP-binding pockets .
  • Ring Expansion: Replacing quinoxaline with benzodioxol (as in ) alters π-π stacking interactions, reducing off-target binding in cytotoxicity screens .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular Docking: Tools like AutoDock Vina simulate interactions with receptors (e.g., EGFR or GABA-A receptors). Focus on the sulfanyl-acetamide moiety’s flexibility for pose optimization .
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models using descriptors like LogP and polar surface area correlate substituent effects with IC50 values in enzyme inhibition assays .

Methodological Notes

  • Synthetic Reproducibility: Document reaction times and quenching methods rigorously to avoid thiol oxidation byproducts .
  • Biological Assays: Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate target engagement via Western blotting or SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.